N,N-dimethyl-N'-(2-phenylethyl)propane-1,3-diamine dihydrochloride
Overview
Description
N,N-dimethyl-N'-(2-phenylethyl)propane-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C13H24Cl2N2 and its molecular weight is 279.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.1316542 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Science and Materials Engineering
Synthesis of Polyimides : N,N-dimethyl-N'-(2-phenylethyl)propane-1,3-diamine dihydrochloride has been used in the synthesis of new polyimides, demonstrating excellent solubility and thermal stability. These polyimides are characterized by their exceptional mechanical properties, making them suitable for applications in flexible electronics and as materials with low water absorption and high soldering resistance (Y. Bei, 2007) Synthesis and Application of Tetramethyl Bisphenol A Type Diamine Monomer and its Polyimide.
Development of High-Performance Films : The compound has facilitated the development of two-layer flexible copper clad laminate (2L-FCCL) with enhanced properties, including low water absorption and excellent soldering resistance, crucial for advanced electronic applications (D. Liaw et al., 1997) SYNTHESIS AND PROPERTIES OF POLYIMIDES DERIVED FROM 2,2-BIS[4-[2-(4-AMINOPHENOXY)ETHOXY]PHENYL]PROPANE.
Organometallic Chemistry and Catalysis
- Molecular Interactions with Sulfuric Acid : Studies on molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, including this compound, and sulfuric acid have shown potential atmospheric relevance. These interactions are critical in understanding the formation of new particles in the atmosphere, indicating the compound’s role in atmospheric chemistry (J. Elm et al., 2016) Strong Hydrogen Bonded Molecular Interactions between Atmospheric Diamines and Sulfuric Acid.
Chemical Synthesis and Reactivity
Synthesis of Hexahydropyrimidines : This compound has been involved in the preparation of hexahydropyrimidines, indicating potential for antifungal, antibiotic, and antiviral activities. Such applications underscore the importance of this diamine in medicinal chemistry research (J. Billman et al., 1962) Hexahydropyrimidines I. Preparation of 2-substituted-1,3-bis(p-dimethylaminobenzyl)-hexahydropyrimidines.
Formation of Sultams and Sulphonic Acids : Its reactivity with sultones, leading to the formation of sultams and sulphonic acids, demonstrates its utility in organic synthesis, offering pathways to novel compounds with potential industrial applications (I. Zeid et al., 1987) Reactions of Sultones with Hydrazine Derivatives.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)propane-1,3-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.2ClH/c1-15(2)12-6-10-14-11-9-13-7-4-3-5-8-13;;/h3-5,7-8,14H,6,9-12H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVTIOQOXWYHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC1=CC=CC=C1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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